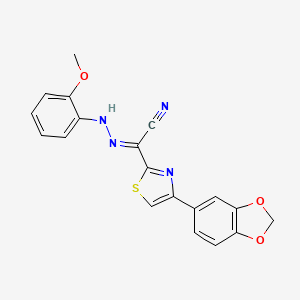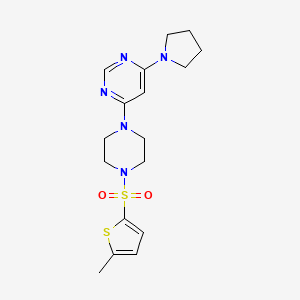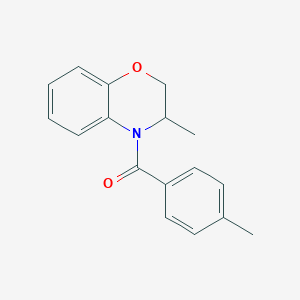![molecular formula C21H18N4O2 B2861600 1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 894995-46-1](/img/structure/B2861600.png)
1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been found to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under ultrasonic-assisted conditions . The process involves the use of a Huisgen 1,3-dipolar cycloaddition reaction . The synthesis yields a variety of compounds, some of which have shown good to moderate anticancer activity .Molecular Structure Analysis
Molecular docking simulations have confirmed that these compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that the molecular structure of these compounds is well-suited for interactions with CDK2 .Chemical Reactions Analysis
These compounds have been found to inhibit CDK2, a target for cancer treatment . This inhibition is achieved through interactions with the CDK2 active site .Physical And Chemical Properties Analysis
While specific physical and chemical properties of 1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one are not mentioned in the retrieved papers, it’s known that these compounds belong to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are nitrogen-containing heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Pyrazolo[3,4-d]pyrimidines, which share a similar structure with the compound , have been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)
Compounds with a similar structure, such as 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one and 3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one derivatives, have been found to inhibit ENPP1 . ENPP1 negatively regulates the anti-cancer Stimulator of Interferon Genes (STING) pathway, so these compounds could potentially be used in cancer research.
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines, which are structurally similar to the compound , have been found to exhibit antiproliferative activity . This suggests that “1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one” could potentially be used in cancer research.
Antimicrobial Activity
Similar to the antibacterial activity, pyrido[2,3-d]pyrimidines have also shown antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activity
Compounds of the pyrido[2,3-d]pyrimidines class have been reported to exhibit anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory and analgesic drugs.
Hypotensive Activity
Pyrido[2,3-d]pyrimidines have been reported to exhibit hypotensive activity . This suggests potential applications in the treatment of hypertension.
Wirkmechanismus
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a disruption in the normal cell cycle progression, specifically blocking the transition from the G1 phase to the S phase .
Pharmacokinetics
These properties can help in predicting the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This leads to a decrease in cell proliferation, particularly in cancer cells . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-7-6-10-18(15(14)2)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJZFOLOTNOJSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyridine-3-carboxamide](/img/structure/B2861517.png)


![ethyl 2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-oxoacetate](/img/structure/B2861522.png)
![3-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2861523.png)


![8-(4-ethoxyphenyl)-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2861529.png)
![4-[(3-Bromobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2861535.png)

![6-Tert-butyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2861537.png)
![4-({2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2861538.png)
![N-cyclohexyl-2-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2861539.png)
![8-(3,4-dimethoxybenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/no-structure.png)